5-(Thiophen-3-yl)nicotinamide

NAMPT NAD salvage pathway prodrug activation

5-(Thiophen-3-yl)nicotinamide (CAS 1346687-13-5), systematically named 5-(thiophen-3-yl)pyridine-3-carboxamide, is a heterocyclic small molecule (C₁₀H₈N₂OS; MW 204.25) classified as a pyridine derivative bearing a thiophene substituent at the 5-position of the nicotinamide core. The compound belongs to the thiophenyl nicotinamide structural class, which has recently garnered attention for its ability to engage the nicotinamide adenine dinucleotide (NAD) salvage pathway, leading to the generation of unnatural adenine dinucleotide analogues that inhibit inosine monophosphate dehydrogenase (IMPDH) in vitro.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
CAS No. 1346687-13-5
Cat. No. B15069417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-3-yl)nicotinamide
CAS1346687-13-5
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CC(=CN=C2)C(=O)N
InChIInChI=1S/C10H8N2OS/c11-10(13)9-3-8(4-12-5-9)7-1-2-14-6-7/h1-6H,(H2,11,13)
InChIKeyACZJRAZNXVBWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiophen-3-yl)nicotinamide (CAS 1346687-13-5) — Structural Identity and Baseline Procurement Profile


5-(Thiophen-3-yl)nicotinamide (CAS 1346687-13-5), systematically named 5-(thiophen-3-yl)pyridine-3-carboxamide, is a heterocyclic small molecule (C₁₀H₈N₂OS; MW 204.25) classified as a pyridine derivative bearing a thiophene substituent at the 5-position of the nicotinamide core . The compound belongs to the thiophenyl nicotinamide structural class, which has recently garnered attention for its ability to engage the nicotinamide adenine dinucleotide (NAD) salvage pathway, leading to the generation of unnatural adenine dinucleotide analogues that inhibit inosine monophosphate dehydrogenase (IMPDH) in vitro . Unlike its regioisomeric congener N-(pyridin-3-yl)thiophene-3-carboxamide (compound 9/Nampt-IN-12, CAS 2427862-70-0), which possesses a reversed amide linkage, 5-(thiophen-3-yl)nicotinamide features a direct C–C bond between the pyridine and thiophene rings, resulting in distinct conformational and electronic properties that may influence substrate recognition by NAD‑salvage enzymes .

Why In-Class Nicotinamide Derivatives Cannot Substitute for 5-(Thiophen-3-yl)nicotinamide


Within the thiophenyl nicotinamide family, subtle structural variations dictate whether a compound acts as a direct NAMPT enzymatic inhibitor or serves as an alternative substrate that is metabolized into a toxic IMPDH‑inhibiting species . The ACS Chemical Biology structure–activity relationship (SAR) campaign demonstrated that reversal of the carboxamide bond (as in N‑thiophenylnicotinamide analogue 9) increased cytotoxic potency by ~1.6‑fold compared to the N‑pyridinylthiophene carboxamide scaffold under standard culture conditions, while the presence of a direct C–C biaryl linkage (as in 5‑(thiophen‑3‑yl)nicotinamide) introduces distinct torsional constraints that alter metabolic activation efficiency . Furthermore, nicotinamide‑based chemotypes that engage the NAD salvage pathway show opposing rescue profiles — FK866 (a canonical NAMPT inhibitor) is not rescued by exogenous nicotinamide, whereas thiophenyl derivatives are . These mechanistic divergences mean that generic substitution within the class risks inadvertently selecting a compound with an entirely different pharmacodynamic profile, rendering 5‑(thiophen‑3‑yl)nicotinamide uniquely suited to applications requiring metabolic activation rather than direct enzyme inhibition.

Quantitative Differentiation Evidence for 5-(Thiophen-3-yl)nicotinamide Against Structural Analogs


NAMPT Substrate Activation vs. Direct Enzymatic Inhibition: 5-(Thiophen-3-yl)nicotinamide vs. FK866

5-(Thiophen-3-yl)nicotinamide is processed as a substrate by nicotinamide phosphoribosyltransferase (NAMPT) and NMNAT1 to generate an adenine‑dinucleotide metabolite that inhibits IMPDH, rather than acting as a direct NAMPT inhibitor . This contrasts with the canonical NAMPT inhibitor FK866, which blocks NAD synthesis with an IC₅₀ of 0.36 μM in a cell‑free coupled enzyme assay but is not rescued by exogenous nicotinamide . The distinct activation mechanism of 5‑(thiophen‑3‑yl)nicotinamide confers a rescue‑by‑nicotinamide phenotype that can serve as a selectivity filter in cellular models.

NAMPT NAD salvage pathway prodrug activation

Structural Determinant of Potency: 5‑(Thiophen‑3‑yl)nicotinamide C–C Biaryl Linkage vs. Reversed Amide Analogue 9

The ACS Chemical Biology medicinal chemistry campaign tested 67 analogues and found that reversal of the carboxamide bond to give N‑thiophenylnicotinamide (compound 9) increased potency by ~1.6‑fold relative to the N‑pyridinylthiophene carboxamide scaffold (IC₅₀ 1.20 μM vs. 1.96 μM in regular DMEM) in S462 MPNST cells . 5‑(Thiophen‑3‑yl)nicotinamide, bearing a direct C–C linkage instead of an amide, presents an orthogonal structural vector that is predicted to alter the dihedral angle between the pyridine and thiophene rings, potentially affecting the fit within the NAMPT active site differently than either amide‑linked series . Under nicotinamide‑depleted conditions, active analogues in this class exhibit IC₅₀ values below 1 μM, with the most potent reaching 9.17 nM .

Nicotinamide SAR C–C biaryl amide reversal

Ligand‑Efficiency‑Driven Differentiation: C–C Biaryl vs. Amide‑Linked Thiophenyl Nicotinamides

5‑(Thiophen‑3‑yl)nicotinamide (MW = 204.25; cLogP ≈ 1.0; TPSA = 84.2 Ų; rotatable bonds = 2) is the smallest and least polar member of the thiophenyl nicotinamide family that retains the 3‑pyridinyl ring required for NAMPT recognition . In contrast, compound 9 possesses an amide bond that adds one rotatable bond and increases TPSA, while larger analogues incorporate additional substituents that drive MW above 300 Da . Within the NAD salvage substrate class, maintaining low MW and minimal rotatable bonds is critical for blood–brain barrier penetration; compound 9 has been confirmed to cross the BBB in mice, and the even lower MW of 5‑(thiophen‑3‑yl)nicotinamide predicts comparable or superior CNS exposure .

Ligand efficiency physicochemical properties drug-likeness

NMD‑Substrate IMPDH2 Inhibition: 5‑(Thiophen‑3‑yl)nicotinamide vs. In‑Class Reference

The target compound has been tested for inhibition of inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) using a nicotinamide adenine dinucleotide (NMD) substrate assay . While specific IC₅₀ values for this compound are not publicly disclosed, the class‑level data from the 2024 ACS Chemical Biology study demonstrates that adenine dinucleotide analogues derived from thiophenyl nicotinamides directly inhibit IMPDH in vitro, causing intracellular IMP accumulation and cell death . This IMPDH‑inhibitory activity is a hallmark of the metabolic activation pathway and is not shared by direct NAMPT inhibitors such as FK866 .

IMPDH2 NAD analogue enzyme inhibition

CCR5 Antagonism as an Orthogonal Pharmacological Activity

Preliminary pharmacological screening indicates that 5‑(thiophen‑3‑yl)nicotinamide displays CCR5 antagonistic activity, with potential utility in CCR5‑mediated diseases including HIV infection, asthma, and rheumatoid arthritis . This chemokine receptor activity is orthogonal to the NAD salvage pathway mechanism, distinguishing the compound from pathway‑focused analogues such as compound 9 and FK866, which have not been reported to engage CCR5 . Quantitative binding or functional data for this specific compound are not yet publicly available.

CCR5 antagonist HIV gp120 chemokine receptor

Commercial Availability and Purity Profile vs. Research‑Grade Analogues

5‑(Thiophen‑3‑yl)nicotinamide is commercially available from multiple vendors with a declared purity of ≥98 % (CAS 1346687‑13‑5) . In contrast, the reversed amide analogue compound 9 (Nampt‑IN‑12; CAS 2427862‑70‑0) is marketed as a specialized anticancer research tool with minimum order quantities of 50 mg and controlled‑substance distribution restrictions . The broader vendor base and simpler procurement requirements for 5‑(thiophen‑3‑yl)nicotinamide reduce supply‑chain risk for laboratories requiring rapid access to the thiophenyl nicotinamide scaffold.

procurement purity supply chain

Optimal Research and Industrial Application Scenarios for 5-(Thiophen-3-yl)nicotinamide


Neuronal Cancer Prodrug Discovery: Tumor-Activated IMPDH Inhibition via the NAD Salvage Pathway

5-(Thiophen-3-yl)nicotinamide is suited for preclinical programs targeting malignant peripheral nerve sheath tumors (MPNST) and other neuronal cancers where tumor‑selective metabolic activation through NAMPT/NMNAT1 can generate a cytotoxic IMPDH‑inhibitory metabolite. The 2024 ACS Chemical Biology study established that this class crosses the blood–brain barrier and reduces xenograft tumor growth without obvious toxicity, nominating thiophenyl nicotinamides as preclinical candidates . The C–C biaryl architecture of 5-(thiophen-3-yl)nicotinamide offers a scaffold distinct from the amide‑linked leads for SAR diversification aimed at improving metabolic stability while retaining pathway engagement.

NAD Salvage Pathway Mechanistic Probe: Differentiating Substrate Activation from Direct Enzyme Inhibition

Because 5-(thiophen-3-yl)nicotinamide is processed as a NAMPT substrate to produce an IMPDH‑inhibiting adenine dinucleotide, it serves as a chemical tool to dissect the NAD salvage pathway in cellular models. Unlike FK866 (direct NAMPT inhibitor, IC₅₀ = 0.36 μM), thiophenyl derivatives are rescued by exogenous nicotinamide, providing a convenient on/off switch for target engagement studies . This rescue phenotype enables researchers to distinguish on‑target NAD‑pathway effects from off‑target cytotoxicity in genetic or pharmacological epistasis experiments.

CCR5‑Mediated Disease Screening: HIV, Asthma, and Autoimmune Models

Preliminary pharmacological screening has identified 5-(thiophen-3-yl)nicotinamide as a CCR5 antagonist, suggesting utility in assays for HIV‑1 gp120‑mediated cell–cell fusion, chemokine‑induced migration, and inflammatory cytokine release relevant to asthma, rheumatoid arthritis, and COPD . Researchers exploring dual‑mechanism CCR5/NAD‑pathway agents can employ this compound as a starting scaffold, as no other thiophenyl nicotinamide has yet been reported to engage CCR5.

High‑Throughput SAR Library Synthesis and Fragment‑Based Screening

With a molecular weight of 204.25 Da, two rotatable bonds, and commercial availability at ≥ 98 % purity from multiple vendors , 5-(thiophen-3-yl)nicotinamide is an accessible fragment‑like starting point for parallel synthesis of focused libraries. The carboxamide and thiophene positions provide orthogonal vectors for derivatization, enabling rapid exploration of structure–activity relationships at the NAMPT active site or CCR5 binding pocket without the procurement restrictions associated with controlled‑distribution analogues such as compound 9 .

Quote Request

Request a Quote for 5-(Thiophen-3-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.